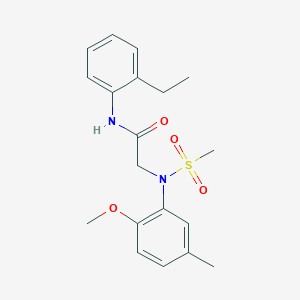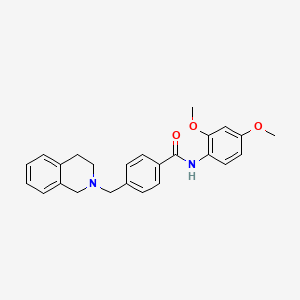
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethoxyphenyl)benzamide
Übersicht
Beschreibung
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethoxyphenyl)benzamide, also known as DIQ, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. DIQ belongs to the class of isoquinoline derivatives, which have been shown to possess a range of biological activities including anti-tumor, anti-inflammatory, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethoxyphenyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as AKT and ERK. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In neurodegenerative disease research, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. This compound has also been found to inhibit the activity of enzymes involved in the production of amyloid-beta, a protein that is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various diseases. In cancer research, this compound has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress, improve cognitive function, and reduce the production of amyloid-beta. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethoxyphenyl)benzamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal models, making it a promising candidate for further research. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethoxyphenyl)benzamide research. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of this compound for specific diseases, such as cancer or neurodegenerative diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic properties. Finally, more preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound, or this compound, is a small molecule that has potential therapeutic properties in various diseases. This compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. Further research is needed to optimize this compound for specific diseases, elucidate its mechanism of action, and determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethoxyphenyl)benzamide has been studied extensively for its potential therapeutic properties in various diseases. Some of the research areas include cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,4-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-29-22-11-12-23(24(15-22)30-2)26-25(28)20-9-7-18(8-10-20)16-27-14-13-19-5-3-4-6-21(19)17-27/h3-12,15H,13-14,16-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMDJQIIZLKPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



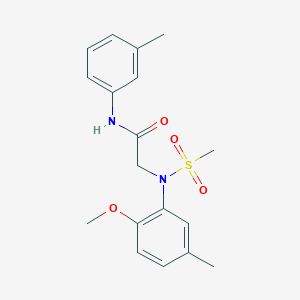
![N~2~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3451660.png)
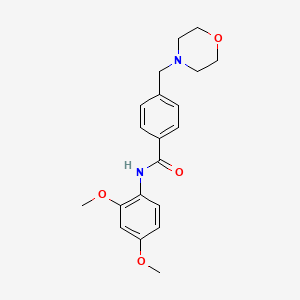
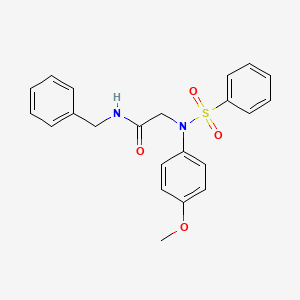

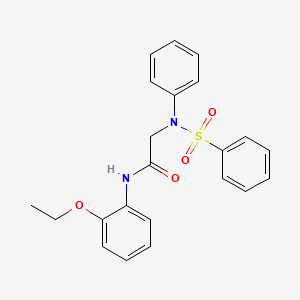
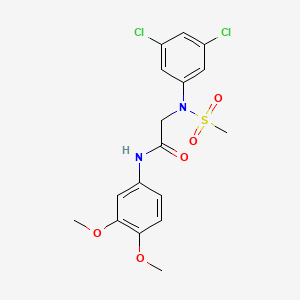
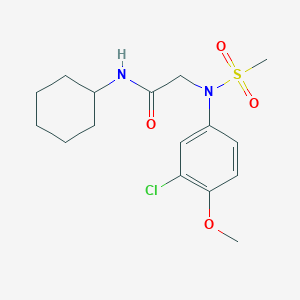

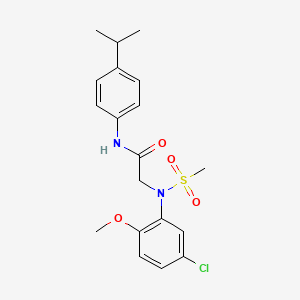
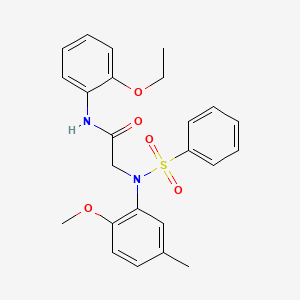
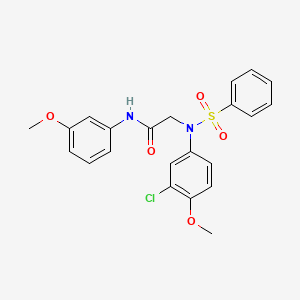
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3451752.png)
